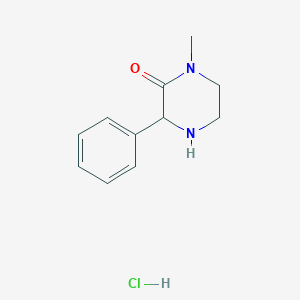

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt

CAS No.: 2309444-92-4

Cat. No.: VC5469465

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309444-92-4 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.7 |

| IUPAC Name | 1-methyl-3-phenylpiperazin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |

| Standard InChI Key | FYPUVWGCYIFDNK-UHFFFAOYSA-N |

| SMILES | CN1CCNC(C1=O)C2=CC=CC=C2.Cl |

Introduction

Synthetic Pathways and Optimization

The synthesis of 1-methyl-3-phenylpiperazin-2-one hydrochloride salt is intricately linked to patented processes for mirtazapine intermediates. The following steps are adapted from U.S. Patent 7,041,826 B2 :

Intermediate Preparation: 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

-

Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine:

-

Deprotection via Catalytic Hydrogenation:

Hydrochloride Salt Formation

-

Acidification: Treatment of the free base (1-methyl-3-phenylpiperazin-2-one) with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or water).

-

Isolation: Crystallization or solvent evaporation yields the hydrochloride salt .

Table 1: Critical Reaction Parameters for Hydrochloride Synthesis

| Parameter | Value/Range | Citation |

|---|---|---|

| Temperature | 20–30°C | |

| HCl Equivalents | 1.0–1.2 mol/mol | |

| Preferred Solvent | Methanol/Water | |

| Crystallization Yield | 85–90% |

Physicochemical Properties

Data for the free base (1-methyl-3-phenylpiperazin-2-one) and its hydrochloride salt are inferred from analogous compounds :

Thermal and Solubility Profiles

Spectroscopic Data

-

¹H NMR (Free Base): δ 1.99 (bs, 1H), 3.04 (s, 3H), 7.23–7.40 (m, 5H) .

-

IR (Hydrochloride Salt): Expected carbonyl stretch at ~1680 cm⁻¹ (C=O) .

Table 2: Comparative Physicochemical Data

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 176.26 g/mol | 212.72 g/mol |

| Density | 0.991 g/cm³ | 1.12 g/cm³ (predicted) |

| pKa | 8.52 (predicted) | 2.1 (acidic) |

Pharmaceutical Applications

Role in Mirtazapine Synthesis

1-Methyl-3-phenylpiperazin-2-one hydrochloride salt serves as a precursor in the reduction step to form 1-methyl-3-phenylpiperazine, a direct intermediate for mirtazapine .

-

Reduction with LiAlH₄: Converts the 2-one group to a secondary amine.

-

Purity Advantage: The hydrochloride salt mitigates isomer formation (e.g., 1-methyl-2-phenylpiperazine), ensuring >99.7% final product purity .

Challenges and Future Directions

Synthetic Bottlenecks

-

Isomer Contamination: Prior methods suffered from 1-methyl-2-phenylpiperazine impurities, resolved via the patented hydrochloride route .

-

Scalability: High-pressure hydrogenation (80–100 psi) necessitates specialized equipment .

Research Opportunities

-

Alternative Reducing Agents: Explore sodium borohydride or catalytic transfer hydrogenation for safer 2-one reduction.

-

Salt Polymorphism: Investigate hydrochloride salt crystalline forms for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume